molecular formula C13H16ClN3OS B1620550 2-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazino]ethan-1-ol CAS No. 215434-50-7

2-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazino]ethan-1-ol

Cat. No.: B1620550
CAS No.: 215434-50-7
M. Wt: 297.8 g/mol
InChI Key: UXRHMFWBIGJRPV-UHFFFAOYSA-N
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Description

2-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazino]ethan-1-ol is a chemical compound with the molecular formula C13H16ClN3OS. It features a benzothiazole ring, a piperazine ring, and an ethanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of microwave-assisted synthesis has been reported to reduce reaction times and improve yields, making it a viable method for industrial production .

Chemical Reactions Analysis

Types of Reactions

2-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazino]ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazino]ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazino]ethan-1-ol involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazino]ethan-1-ol is unique due to the presence of both the piperazine and ethanol groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3OS/c14-10-1-2-11-12(9-10)19-13(15-11)17-5-3-16(4-6-17)7-8-18/h1-2,9,18H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRHMFWBIGJRPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=NC3=C(S2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383800
Record name 2-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215434-50-7
Record name 2-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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